

effect of impurities in zinc on reaction rate with sulfuric acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Reaction of Zinc with Sulfuric Acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the reaction between zinc and sulfuric acid, with a focus on the effect of impurities.

Frequently Asked Questions (FAQs)

Q1: Why does the reaction rate of zinc with sulfuric acid vary between different batches of zinc?

The reaction rate between zinc and sulfuric acid is highly sensitive to the purity of the zinc.[1] Pure zinc reacts very slowly with sulfuric acid.[1] The presence of impurities, particularly metals with a lower hydrogen overpotential than zinc, can significantly increase the reaction rate.[2] Granulated zinc, which often contains impurities like copper, is therefore preferred for laboratory preparations of hydrogen gas.

Q2: How do metallic impurities increase the reaction rate?

Metallic impurities that are less reactive than zinc, such as copper, lead, and iron, can form local galvanic cells (also known as local action) on the surface of the zinc.[2][3] In these micro-electrochemical cells, the more reactive zinc acts as the anode and is oxidized (dissolves),

while the less reactive impurity acts as the cathode where hydrogen ions from the sulfuric acid are reduced to hydrogen gas.[1] This separation of oxidation and reduction sites lowers the activation energy for hydrogen evolution, thereby increasing the overall reaction rate.

Q3: What is the expected qualitative effect of common impurities on the reaction rate?

The presence of certain metallic impurities generally accelerates the reaction. The extent of this effect depends on the specific impurity and its concentration.

Q4: Can the reaction stop prematurely even with excess reactants?

Yes, this phenomenon, known as passivation, can occur. A layer of zinc sulfate (ZnSO₄), the product of the reaction, can precipitate on the surface of the zinc metal, especially if the sulfuric acid is concentrated.[4] This layer can act as a barrier, preventing the acid from reaching the zinc surface and thus slowing down or stopping the reaction. The presence of certain impurities can also lead to the formation of surface films that passivate the zinc.[5]

Q5: Why is using concentrated sulfuric acid not recommended for this reaction to produce hydrogen?

Concentrated sulfuric acid is a strong oxidizing agent. Instead of the typical displacement reaction that produces hydrogen gas, it will oxidize the zinc, and the sulfuric acid itself will be reduced to sulfur dioxide (SO₂), water, and other products, rather than hydrogen gas.

Data Presentation: Effect of Impurities

While precise quantitative data for the catalytic effect of various impurities on the simple zinc-sulfuric acid reaction in a laboratory setting is not readily available in comparative literature, data from related industrial processes like zinc electrowinning and leaching from ores in sulfuric acid can provide insights into the relative effects. The following table summarizes the qualitative and observed effects of common impurities.

Impurity	General Effect on Reaction Rate with Sulfuric Acid	Observations from Related Industrial Processes (e.g., Electrowinning, Leaching)
Copper (Cu)	Strong catalytic effect; significantly increases the rate of hydrogen evolution.[6]	In zinc electrowinning, copper is an impurity that can decrease current efficiency by promoting hydrogen evolution. [2]
Iron (Fe)	Generally increases the reaction rate through the formation of local galvanic cells.	Iron is a common impurity in zinc ores and can be leached with sulfuric acid. Its presence can affect the overall process efficiency.[7]
Lead (Pb)	Can increase the reaction rate by creating cathodic sites for hydrogen evolution.	Lead is often present in zinc ores and its dissolution in sulfuric acid is a factor in zinc refining processes.[8]
Cadmium (Cd)	Expected to increase the reaction rate due to its electrochemical properties relative to zinc.	Cadmium is a common impurity in zinc ores and its leaching kinetics in sulfuric acid have been studied, indicating its reactivity in the system.[9]

Experimental Protocols

Objective: To determine the rate of reaction between zinc and dilute sulfuric acid and to observe the effect of a copper impurity.

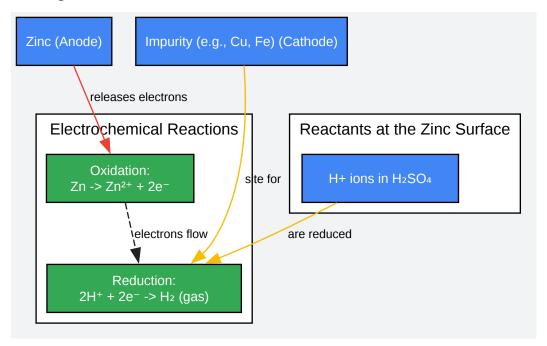
Materials:

- Granulated zinc
- Copper turnings or copper(II) sulfate solution (0.5 M)

- Dilute sulfuric acid (1 M)
- Test tubes and test tube rack
- Measuring cylinder (10 mL or 25 mL)
- Gas syringe or eudiometer for gas collection[6]
- Stopwatch
- Safety goggles

Procedure:

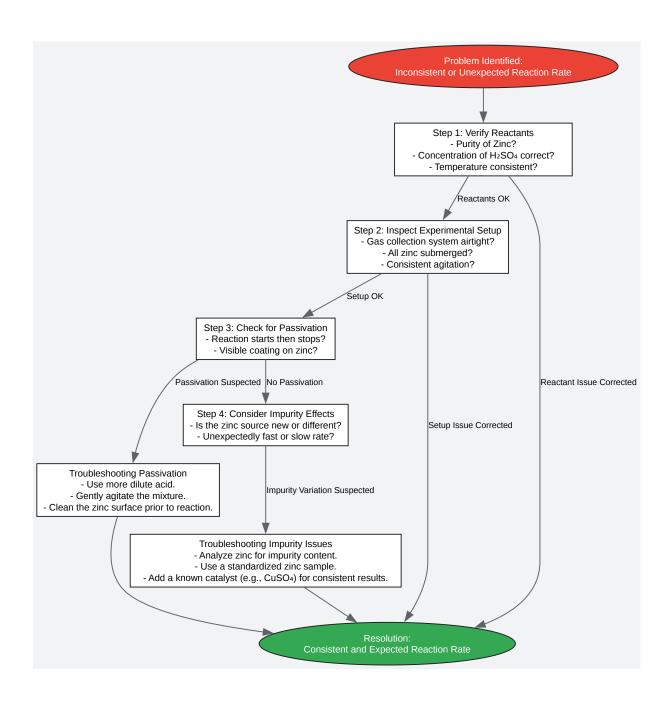
- Control Experiment:
 - Place a known mass (e.g., 1.5 g) of granulated zinc into a test tube or flask.[6]
 - Add a specific volume (e.g., 25 mL) of 1 M sulfuric acid to the zinc.[6]
 - Immediately start the stopwatch and begin collecting the evolved hydrogen gas using a gas syringe or by displacing water in an inverted burette.
 - Record the volume of hydrogen gas collected at regular time intervals (e.g., every 15 or 30 seconds) until the reaction ceases or slows down significantly.
- Experiment with Copper Impurity (Method A Solid Copper):
 - Repeat the control experiment, but add a few copper turnings to the zinc before adding the sulfuric acid, ensuring they are in physical contact.[10]
 - Record the volume of hydrogen gas collected over time.
- Experiment with Copper Impurity (Method B Copper(II) Sulfate):
 - Repeat the control experiment, but add a small volume (e.g., 1 mL) of 0.5 M copper(II)
 sulfate solution to the sulfuric acid before adding it to the zinc.[10]
 - Observe the deposition of copper onto the zinc surface.



Record the volume of hydrogen gas collected over time.

Data Analysis:

- Plot a graph of the volume of hydrogen gas produced (y-axis) against time (x-axis) for each experiment.
- The rate of reaction can be determined from the gradient of the graph. A steeper gradient indicates a faster reaction rate.


Mandatory Visualizations

Click to download full resolution via product page

Caption: Electrochemical mechanism of impurity-catalyzed zinc-acid reaction.

Click to download full resolution via product page

Caption: Troubleshooting workflow for zinc-sulfuric acid reaction experiments.

Troubleshooting Guide

Troubleshooting & Optimization

Check Availability & Pricing

Issue	Potential Cause	Recommended Solution
Reaction rate is significantly slower than expected.	High Purity of Zinc: Very pure zinc reacts slowly with sulfuric acid.[1] Low Acid Concentration: The concentration of sulfuric acid may be lower than intended. Low Temperature: Reaction rates are temperature-dependent; a lower temperature will result in a slower rate.	- Add a small amount of copper(II) sulfate solution to act as a catalyst.[10] - Verify the concentration of the sulfuric acid solution Ensure the experiment is conducted at a consistent and appropriate temperature.
Reaction rate is inconsistent between experiments.	Variable Impurity Content: Different pieces of granulated zinc may have varying types and amounts of impurities. Inconsistent Surface Area: The surface area of the zinc can vary between experiments (e.g., powder vs. granules). Temperature Fluctuations: Changes in ambient temperature can affect the reaction rate.	- Use zinc from the same batch for a series of experiments. For highly consistent results, consider adding a known catalyst like copper sulfate to all samples.[10] - Use zinc with a consistent form and mass in all experiments Control the temperature of the reaction mixture, for example, by using a water bath.
Reaction starts vigorously then stops abruptly.	Passivation: A layer of insoluble zinc sulfate may have formed on the zinc surface, preventing further reaction.[4] This is more likely with higher concentrations of sulfuric acid.	 Use a more dilute solution of sulfuric acid Gentle agitation of the flask can help to dislodge the passivating layer. Ensure the zinc surface is clean before starting the reaction.
Gas bubbles are observed, but the volume collected is less than theoretically expected.	Gas Leakage: The apparatus for collecting gas may not be airtight.[11] Incomplete Reaction: The reaction may	- Check all connections in the gas collection setup for leaks Ensure all of the limiting reactant has been consumed.

Troubleshooting & Optimization

Check Availability & Pricing

	have stopped prematurely due to passivation or depletion of the limiting reactant.	Check for a passivating layer on the zinc.
The solution turns a different color (e.g., blue or green).	Presence of Copper Impurities: If copper impurities are present in the zinc or have been added as a catalyst, some copper may dissolve, forming blue or green copper(II) ions in solution.[4]	This is often an expected observation when copper is present and catalyzes the reaction. Note the color change as part of your observations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Electrochemical Catalyst SAS [pdesas.org]
- 2. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 3. zlimaqimhfyhbwwu.quora.com [zlimaqimhfyhbwwu.quora.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Zinc Plating & Passivating Line [electroplatingmachines.com]
- 6. m.youtube.com [m.youtube.com]
- 7. metrohm.com [metrohm.com]
- 8. Studies on Recovery of Valuable Metals by Leaching Lead—Zinc Smelting Waste with Sulfuric Acid [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Catalysis of the reaction between zinc and sulfuric acid | Class experiment | RSC Education [edu.rsc.org]
- 11. quora.com [quora.com]

 To cite this document: BenchChem. [effect of impurities in zinc on reaction rate with sulfuric acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b152265#effect-of-impurities-in-zinc-on-reaction-rate-with-sulfuric-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com